![molecular formula C16H24ClNO3 B1408275 Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride CAS No. 1993278-23-1](/img/structure/B1408275.png)
Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride
Overview
Description
“Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C16H24ClNO3 and a molecular weight of 313.82 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H24ClNO3 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available from the suppliers .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, storage conditions, and purity/specification might be available from the suppliers .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized using various starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating a reasonable overall yield and effective synthesis methods (Zheng Rui, 2010).
- Use in Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines, similar to the compound , have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, indicating its utility in complex chemical reactions (Takács et al., 2014).
Biological and Pharmaceutical Applications
- Antimicrobial Activity : New compounds derived from similar piperidine structures have shown significant in vitro antimicrobial activity against various bacterial and fungal strains, suggesting potential pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
- Biological Properties : The synthesis of similar compounds, such as ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, has demonstrated good antibacterial and antifungal activities, indicating its potential in developing new therapeutic agents (Shafi, Rajesh, & Senthilkumar, 2021).
Other Applications
- Synthesis of Hydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-ones : The compound's derivatives have been used in the synthesis of specific benzofuran compounds, showcasing its utility in creating complex molecular structures (Mcpherson & Ponder, 1976).
- Microwave-Assisted Amidation : The compound has been involved in microwave-assisted amidation processes, indicating its effectiveness in modern synthetic methodologies (Milosevic et al., 2015).
properties
IUPAC Name |
ethyl 2-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(9-4-5-10-17-16)12-13-7-6-8-14(11-13)19-2;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSVPMCMOHMCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)CC2=CC(=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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